2-(2-Ethoxyphenoxy)ethanol

Beschreibung

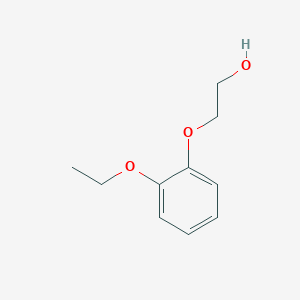

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFVDOFNEZNSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468171 | |

| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3250-73-5 | |

| Record name | Ethanol, 2-(2-ethoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing the Chemical Class and Research Significance

2-(2-Ethoxyphenoxy)ethanol belongs to the E-series of glycol ethers, a class of solvents derived from ethylene (B1197577) glycol. researchgate.netwikipedia.org These compounds are characterized by their ether and alcohol functional groups, which impart useful properties such as miscibility with both water and organic solvents. researchgate.net Glycol ethers have been a subject of extensive study and have seen wide use since the 1920s. glycol-ethers.eu Their favorable solvent properties, combined with higher boiling points compared to lower-molecular-weight alcohols and ethers, make them valuable in various applications. wikipedia.org

The primary research significance of this compound lies in its role as a key intermediate in organic synthesis. pharmaffiliates.com It is a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. rsc.org A prominent example is its use in the preparation of Tamsulosin, a medication used to treat benign prostatic hyperplasia. google.comchemicalbook.com The synthesis of Tamsulosin often involves derivatives of this compound, such as 2-(2-ethoxyphenoxy)ethyl bromide or 2-(2-Ethoxyphenoxy)ethyl methanesulfonate (B1217627). chemicalbook.compatsnap.com

Recent academic studies have detailed specific synthetic routes to produce this compound. One such method involves the alkylation of 2-ethoxyphenol (B1204887) with ethylene carbonate in the presence of potassium carbonate, which yields this compound. rsc.org This alcohol can then be oxidized to form 2-(2-ethoxyphenoxy)acetaldehyde, another important precursor for further chemical synthesis. rsc.org The compound's utility as a research chemical is underscored by its availability from various chemical suppliers for laboratory use. pharmaffiliates.comchemicalbook.combldpharm.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3250-73-5 chemicalbook.com |

| Molecular Formula | C10H14O3 chemicalbook.com |

| Molecular Weight | 182.22 g/mol chemicalbook.com |

| Appearance | Not Available |

| Storage Temperature | 2-8°C bldpharm.com |

| InChI Key | KOFVDOFNEZNSKF-UHFFFAOYSA-N ambeed.com |

| Topological Polar Surface Area | 38.69 Ų ambeed.com |

| Rotatable Bond Count | 5 ambeed.com |

| Hydrogen Bond Donor Count | 1 ambeed.com |

| Hydrogen Bond Acceptor Count | 3 ambeed.com |

This table is interactive. Click on the headers to sort.

Pharmacological and Biological Research Applications of 2 2 Ethoxyphenoxy Ethanol Derivatives

Role in Pharmaceutical Intermediate Synthesis

The structural framework of 2-(2-Ethoxyphenoxy)ethanol is a key component in the synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an ether and a hydroxyl group, allows for sequential chemical modifications to build intricate molecular architectures.

Precursor in Tamsulosin Hydrochloride Synthesis

One of the most significant applications of this compound derivatives is as a critical intermediate in the manufacturing of Tamsulosin Hydrochloride. nih.govnih.govmdpi.commdpi.com Tamsulosin is an α1-adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia. nih.govmdpi.com

The synthesis involves the reaction of a halogenated derivative of this compound, typically 2-(2-ethoxyphenoxy)ethyl bromide or iodide, with an optically active amine intermediate, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. nih.govmdpi.com This condensation reaction forms the core structure of the Tamsulosin molecule. Various synthetic routes have been developed to optimize this process for industrial-scale production, often focusing on improving yield and purity while minimizing side reactions. nih.gov For instance, some methods employ protective groups for the amine to control the reaction's regioselectivity before introducing the 2-(2-ethoxyphenoxy)ethyl moiety. mdpi.com

Below is a table summarizing key intermediates in different Tamsulosin synthesis routes involving this compound derivatives.

| Intermediate 1 | Intermediate 2 | Resulting Product | Reference |

| (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 2-(2-ethoxyphenoxy)ethyl bromide | Tamsulosin Base | nih.govmdpi.com |

| Schiff's bases of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 2-(2-ethoxyphenoxy)ethyl iodide | N-(phenyl substituted)-[2-(2-ethoxyphenoxy)ethyl]-[2-(4-methoxy-3-sulphamoylphenyl)-1(R)-methyl-ethyl]ammonium halides | nih.govmdpi.com |

| 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | 2-(2-ethoxyphenoxy)ethylamine | Imine intermediate for Tamsulosin | researchgate.net |

Building Block for Therapeutics Targeting Neurological Disorders

The this compound scaffold is also utilized as a building block in the development of agents for neurological disorders, particularly in the field of diagnostic imaging for neurodegenerative diseases like Alzheimer's. nih.gov Alzheimer's disease is characterized by the accumulation of β-amyloid plaques in the brain. nih.gov

Researchers have developed positron emission tomography (PET) imaging agents that can detect these plaques. One such agent, 2-(2-(2-(4-((4-(Methylamino)phenyl)ethynyl)phenoxy)ethoxy)[18F]fluoroethoxy)ethyl-4-methylbenzenamine ([¹⁸F]AV-138), incorporates a modified 2-(2-phenoxyphenoxy)ethanol backbone. nih.gov This scaffold is functionalized with a fluorine-18 (B77423) radioisotope, allowing for non-invasive visualization of β-amyloid plaques in the brain. The design of such molecules leverages the physicochemical properties conferred by the ethoxyphenoxy structure to achieve appropriate brain permeability and binding affinity to the target plaques. nih.gov

The development of such diagnostic tools is a critical step in understanding and managing neurological disorders. The structure-activity relationship (SAR) is a key consideration, where modifications to the core scaffold, including the ethoxyphenoxy group, are made to optimize binding affinity, selectivity, and pharmacokinetic properties for better imaging contrast and diagnostic accuracy. mdpi.comnih.gov

Exploration of Biological Activity and Mechanism of Action of Derivatives

Beyond their role as synthetic intermediates, derivatives of this compound are investigated for their own biological activities and for their ability to modulate the properties of larger drug molecules.

Norepinephrine (B1679862) Reuptake Inhibition and Serotonergic Pathway Modulation in Related Compounds

While direct studies on this compound derivatives are specific, the broader class of phenoxy and alkoxy-phenyl compounds is known to interact with neurotransmitter systems. Norepinephrine reuptake inhibitors (NRIs) are a class of drugs that block the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synapse. nih.govglpbio.com This mechanism is utilized in treatments for conditions like ADHD and depression. nih.gov The structural motifs present in this compound could be incorporated into larger molecules designed to target the NET.

Similarly, the serotonergic system, which is crucial for mood regulation, is a common target for therapeutics. drugbank.comgoogle.com Modulation of serotonergic pathways can be achieved by compounds that interact with serotonin (B10506) receptors or transporters. nih.gov The phenoxy group is a common feature in many neurologically active compounds, and its electronic and steric properties can be fine-tuned to achieve desired interactions with biological targets. Further research could explore how derivatives of this compound might be designed to modulate these pathways.

Targeted Drug Delivery Systems: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)

The development of targeted drug delivery systems is a rapidly advancing area of pharmacology. Antibody-Drug Conjugates (ADCs) combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, delivered via a chemical linker. nih.govsigmaaldrich.com This approach allows for targeted delivery of potent drugs to cancer cells, minimizing systemic toxicity. nih.gov

Proteolysis Targeting Chimeras (PROTACs) are another innovative modality. explorationpub.com These are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology offers a way to eliminate disease-causing proteins rather than just inhibiting them.

Influence on Pharmacokinetic Profiles

The physicochemical properties of a drug molecule are fundamental to its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The inclusion of a this compound moiety can significantly influence these properties.

The ether and ethoxy groups can impact a molecule's lipophilicity and polarity. This balance is critical for oral absorption and the ability to cross biological membranes, such as the blood-brain barrier. The structure can also influence how the drug is metabolized. For example, the aromatic ring and ether linkages can be sites for enzymatic modification by cytochrome P450 enzymes.

By modifying the this compound scaffold, medicinal chemists can alter a drug's half-life, distribution in the body, and rate of clearance. This allows for the optimization of a drug's therapeutic window, ensuring that it remains at an effective concentration for an appropriate duration while minimizing potential side effects.

The table below outlines the potential influence of the this compound moiety on key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Potential Influence of this compound Moiety |

| Absorption | Can be modulated by altering lipophilicity through substitution on the phenyl ring or modification of the ethoxy chain. |

| Distribution | Affects plasma protein binding and tissue penetration, including passage across the blood-brain barrier. |

| Metabolism | The aromatic ring and ether linkages provide sites for Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolism. |

| Excretion | The overall polarity of the resulting metabolites influences the route and rate of excretion (renal or biliary). |

In Vitro and In Vivo Studies of Related Phenoxyethanol (B1677644) Compounds

Research into the broader class of phenoxyethanol compounds and their derivatives provides a foundational understanding of their biological interactions. These studies, conducted in both controlled laboratory settings (in vitro) and within living organisms (in vivo), have explored activities ranging from antimicrobial effects to influences on cellular processes and skin permeation.

In Vitro Research Findings

In vitro studies have been instrumental in characterizing the antimicrobial and cytotoxic potential of phenoxyethanol and its derivatives.

Antimicrobial Activity: Phenoxyethanol has demonstrated a broad spectrum of antimicrobial activity against various bacteria and yeasts. drugbank.comresearchgate.net Its efficacy is particularly noted against gram-negative organisms. cir-safety.org Research has established the Minimum Inhibitory Concentration (MIC) for several microorganisms, quantifying the lowest concentration of the substance that prevents visible growth. cir-safety.org

Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxyethanol

| Microorganism | MIC (%) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 0.32% | cir-safety.org |

| Staphylococcus aureus | 0.85% | cir-safety.org |

| Candida albicans | 0.54% | cir-safety.org |

Cytotoxic and Anti-proliferative Effects of Derivatives: Novel phenoxyacetamide derivatives have been synthesized and evaluated for their anti-proliferative and apoptotic activity in cancer cell lines. nih.gov One study investigated the in vitro cytotoxic effects of a specific phenoxyacetamide derivative against HepG2 hepatocellular cancer cells, showing potent activity compared to the reference drug 5-Fluorouracil. nih.gov This derivative was found to induce cell death through both apoptosis and necrosis. nih.gov Furthermore, it demonstrated an ability to inhibit the migration and invasion of metastatic cancer cells by suppressing the activity of metalloproteinase 2 (MMP-2) and MMP-9. nih.gov

Table 2: In Vitro Cytotoxicity of a Phenoxyacetamide Derivative against HepG2 Cells

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Phenoxyacetamide Derivative I | 6.9 ± 0.7 | nih.gov |

| 5-Fluorouracil (Reference) | 8.3 ± 1.8 | nih.gov |

In Vivo Research Findings

In vivo studies have provided insights into the behavior of phenoxyethanol compounds within biological systems, including skin absorption and cytogenetic effects.

Skin Permeation Studies: The permeation of 2-phenoxyethanol (B1175444) through human skin has been investigated in vivo using non-invasive techniques such as Confocal Raman Spectroscopy (CRS) and tape stripping (TS). nih.gov These studies have examined its absorption from various formulations. A strong correlation was found between the cumulative amount of 2-phenoxyethanol that permeated human skin in in vitro tests over 24 hours and the measurements obtained from in vivo methods. nih.gov

Table 3: Correlation Between In Vitro and In Vivo Skin Permeation of 2-Phenoxyethanol

| Correlation Measurement | Correlation Coefficient (r²) | Reference |

|---|---|---|

| In vitro permeation vs. In vivo AUC (CRS) | 0.97 | nih.gov |

| In vitro permeation vs. In vivo amount recovered (TS) | 0.95 | nih.gov |

Pharmacokinetic Profile: A pharmacokinetic study in rats analyzed 2-phenoxyethanol and its primary metabolite, phenoxyacetic acid, in plasma, urine, and various tissues. drugbank.com The research determined that the conversion of 2-phenoxyethanol to phenoxyacetic acid was extensive. drugbank.com

Cytogenetic Effects: The potential toxic effects of phenoxyethanol have been investigated using the Allium cepa (onion root) test, an in vivo model for assessing cytogenetic damage. nih.gov This study measured changes in the mitotic index (MI), which reflects cell division rates, and the frequency of micronuclei (MN), an indicator of chromosomal damage. The results showed a dose-dependent decrease in the mitotic index and an increase in micronucleus frequency, indicating a cytotoxic property of the compound under the test conditions. nih.gov

Table 4: Cytogenetic Effects of Phenoxyethanol in Allium cepa Test

| Treatment Group | Divided Cell Number | Micronucleus (MN) Frequency | Reference |

|---|---|---|---|

| Control | 879.20 ± 46.54 | 0.20 ± 0.42 | nih.gov |

| 10 mM Phenoxyethanol | 626.80 ± 38.88 | 45.80 ± 3.58 | nih.gov |

Toxicological and Metabolic Investigations

Biomonitioring of 2-(2-Alkoxyethoxy)ethanol Metabolites

Biomonitoring serves as a critical tool for assessing total exposure to xenobiotics by measuring the compounds or their metabolites in biological samples. nih.gov In the case of 2-(2-alkoxyethoxy)ethanols, which are used as substitutes for the more restricted 2-alkoxyethanols, their metabolism into 2-(2-alkoxyethoxy)acetic acids is a key area of toxicological interest. nih.govresearchgate.net

The metabolic pathway for 2-(2-alkoxyethoxy)ethanols in the human body involves oxidation, which leads to the formation of their corresponding acidic metabolites. nih.gov Specifically, compounds like 2-(2-ethoxyethoxy)ethanol are metabolized to 2-(2-ethoxyethoxy)acetic acid (EEAA). nih.govnih.gov This conversion process makes the resulting acid a viable biomarker for exposure. nih.gov

Once formed, these acidic metabolites are excreted from the body, primarily through urine. nih.govnih.gov The detection of (2-ethoxyethoxy)acetic acid in urine samples is considered indicative of endogenous formation from an exogenous precursor, which is presumed to be 2-(2-ethoxyethoxy)ethanol. nih.gov Studies involving gas chromatography and mass spectrometry have confirmed the structure of these excreted metabolites. nih.gov The analysis of urinary 2-(2-alkoxyethoxy)acetic acids is a method for biomonitoring the total exposure to their parent compounds. nih.gov

A direct relationship has been established between the level of occupational exposure to 2-(2-alkoxyethoxy)ethanols and the concentration of their corresponding acidic metabolites in urine. nih.gov A study of floor lacquerers provided quantitative data linking inhalation exposure to the urinary excretion of these metabolites. nih.govresearchgate.net

The research demonstrated a linear correlation between the 8-hour occupational exposure to various 2-(2-alkoxyethoxy)ethanols and the levels of 2-(2-alkoxyethoxy)acetic acids found in urine samples. nih.gov This correlation underscores the utility of urinary metabolite analysis as a reliable method for assessing the extent of exposure in a workplace setting. nih.govresearchgate.net

| Compound | Average 8h Inhalation Exposure (ppm) | Urinary Metabolite | Average Metabolite Excretion (mmol/mol creatinine) |

|---|---|---|---|

| 2-(2-Methoxyethoxy)ethanol (B87266) (DEGME) | 0.23 ± 0.07 | 2-(2-Methoxyethoxy)acetic acid (MEAA) | 4.9 ± 4.3 |

| 2-(2-Ethoxyethoxy)ethanol (DEGEE) | 0.08 ± 0.07 | 2-(2-Ethoxyethoxy)acetic acid (EEAA) | 9.3 ± 8.0 |

| 2-(2-Butoxyethoxy)ethanol (DEGBE) | 0.05 ± 0.03 | 2-(2-Butoxyethoxy)acetic acid (BEAA) | 9.2 ± 7.4 |

In Vitro and In Vivo Toxicological Assessments of Related Compounds

Toxicological assessments of related compounds, such as other glycol ethers and ethanol (B145695), provide insights into potential mechanisms of action and systemic effects. These studies often utilize both laboratory (in vitro) and whole-organism (in vivo) models.

Chronic exposure to ethanol, a related compound, is known to modulate the activity of hepatic enzymes, particularly the cytochrome P450 (CYP) system. frontiersin.orgnih.gov Long-term alcohol consumption induces the expression and activity of the CYP2E1 enzyme. frontiersin.orgfrontiersin.orgnih.gov This induction accelerates ethanol metabolism but also significantly increases the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. frontiersin.orgfrontiersin.org

The metabolism of ethanol generates ROS, which plays a significant role in the progression of alcoholic liver disease (ALD). wjgnet.com In addition to the CYP system, chronic ethanol consumption has been shown to suppress the activity of hepatic extracellular signal-regulated kinase 1 and 2 (ERK-1/2), a pathway associated with cell proliferation and survival. nih.gov This inhibition is hypothesized to be mediated by 4-hydroxynonenal, a lipid peroxidation product that forms due to ethanol-induced oxidative stress. nih.gov

Studies in animal models using related glycol ethers have identified various systemic effects. For the compound 2-(2-butoxyethoxy)ethanol, repeat-dose inhalation and oral studies in rats have revealed several effects. industrialchemicals.gov.au

| Study Type | Animal Model | Observed Effects |

|---|---|---|

| 5-week inhalation | Fischer 344 rats | Hypertrophy of the liver at higher doses. |

| 2-week inhalation | Rats | Histopathological changes in the lungs; increased spleen weights. |

| 6-week oral | Male rats | Increased liver and spleen weights; histopathological changes to the spleen and kidney; reduced red blood cell count, hemoglobin, and mean cell hemoglobin at higher doses. |

Another related compound, 2-ethoxyethanol, has been shown to cause testicular atrophy in laboratory animals. nih.govnih.gov The testicular effects are suggested to be a result of tissue levels of its metabolite, ethoxyacetic acid (EAA). nih.gov In vitro studies indicated that EAA interferes with energy metabolism in pachytene spermatocytes, which may explain the observed testicular toxicity. nih.gov

Environmental Toxicology of Related Ethoxylate Surfactants

Ethoxylated surfactants, a broad class of compounds related to 2-(2-ethoxyphenoxy)ethanol, are ubiquitous environmental contaminants due to their extensive use in commercial and industrial applications. duke.edu Their presence in surface water is primarily a result of contaminated wastewater effluent and stormwater runoff. duke.edu

The toxicity of ethoxylate surfactants to aquatic life is related to their molecular structure. nih.gov For fatty-alcohol ethoxylates, toxicity generally increases as the length of the hydrophobic alkyl chain increases. nih.gov Conversely, increasing the degree of ethoxylation (the number of ethylene (B1197577) oxide units) tends to lead to lower toxicity. nih.gov

The biodegradation of these surfactants in the environment is a critical factor. While alcohol ethoxylates are noted for their relatively high biodegradability and lower toxicity, other classes like alkylphenol ethoxylates (APnEOs) are of greater concern. mercurychemical.com APnEOs can degrade into breakdown products, such as nonylphenol, which are persistent in the environment and exhibit higher toxicity than the original surfactant compounds. service.gov.uk These degradation products can disrupt microbial processes and have estrogenic effects in aquatic organisms. duke.edunih.gov

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies for 2-(2-Ethoxyphenoxy)ethanol and its Metabolites

Chromatographic techniques are fundamental for separating this compound from complex mixtures and quantifying it with high sensitivity and specificity. Given its structural similarity to 2-phenoxyethanol (B1175444), many analytical methods developed for the latter can be adapted. The primary metabolic pathway anticipated for this compound, analogous to other glycol ethers, involves the oxidation of the primary alcohol to a carboxylic acid, forming 2-(2-Ethoxyphenoxy)acetic acid. More complex metabolic transformations, such as ring hydroxylation, may also occur, similar to those observed for 2-phenoxyethanol, which yields metabolites like 4-hydroxyphenoxyacetic acid (4-OH-PhAA) and 4-hydroxyphenoxyethanol (4-OH-PhE).

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. The technique offers excellent separation efficiency and definitive identification based on mass spectra.

For analysis in biological matrices such as blood and urine, sample preparation is critical. A typical workflow involves enzymatic hydrolysis to release conjugated metabolites, followed by protein precipitation for blood samples. Subsequently, a liquid-liquid extraction is performed to isolate the analytes, which are then derivatized. Silylation, for instance using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization step that increases the volatility and thermal stability of the analytes, making them more amenable to GC analysis.

In a validated GC-MS-MS method for the related compound 2-phenoxyethanol and its metabolites, the analytes were successfully quantified in human blood and urine. This type of methodology is directly applicable for the analysis of this compound and its expected metabolites.

A common setup for the GC-MS analysis of related glycol ethers is detailed in the table below.

| Parameter | Typical Condition |

|---|---|

| Column | DB-WAX capillary column (30 m x 250 µm x 0.25 µm) |

| Injector Temperature | 180 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.3 mL/min |

| Oven Program | Initial 50 °C, ramp 18 °C/min to 204 °C, then 5 °C/min to 230 °C |

| Detector | Mass Selective Detector (e.g., at 70 eV) |

This method demonstrates the capability of GC-MS to reliably quantify trace amounts of glycol ether derivatives in complex samples.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound, particularly in pharmaceutical and cosmetic formulations where it might be present at higher concentrations. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Several validated HPLC methods have been developed for the quantification of the structurally similar 2-phenoxyethanol, which serve as excellent models. These methods are typically rapid, simple, and reliable for routine quality control. The separation is often achieved on a C8 or C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile, water, and sometimes an organic modifier like tetrahydrofuran. Detection is commonly performed using a UV detector at wavelengths between 250 and 270 nm.

The following table summarizes typical parameters from a validated RP-HPLC method for analyzing 2-phenoxyethanol.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | Acetonitrile:Water (50:50, v/v) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 258 nm | UV at 270 nm |

| Column Temperature | Ambient | 30 °C |

For trace-level analysis in environmental samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity. This is particularly useful for detecting low concentrations of the compound and its metabolites in matrices like water.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. While publicly available spectra for this specific compound (CAS 3250-73-5) are limited, its expected spectral characteristics can be predicted based on its molecular structure and general spectroscopic principles.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Multiple strong bands in the 3000-2850 cm⁻¹ region from the ethoxy and ethanol (B145695) aliphatic chains.

C=C Stretch (Aromatic): Overtone and combination bands in the 2000-1600 cm⁻¹ region, and fundamental vibrations around 1600 cm⁻¹ and 1475 cm⁻¹.

C-O Stretch (Ether and Alcohol): Strong, characteristic absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹. Aryl-alkyl ethers usually show a strong asymmetric stretch around 1250 cm⁻¹, while the C-O stretch of the primary alcohol would appear around 1050 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton. Predicted chemical shifts (δ) in ppm relative to TMS are:

Aromatic Protons (4H): A complex multiplet pattern between 6.8-7.3 ppm.

Phenoxy -OCH₂- (2H): A triplet around 4.1 ppm.

Ethanol -CH₂O- (2H): A triplet around 3.9 ppm.

Ethoxy -OCH₂- (2H): A quartet around 4.0 ppm.

Hydroxyl -OH (1H): A broad singlet with a variable chemical shift, typically between 2.0-5.0 ppm, which would disappear upon exchange with D₂O.

Ethoxy -CH₃ (3H): A triplet around 1.4 ppm.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. There are 10 carbon atoms in the molecule, and due to symmetry in the unsubstituted phenyl ring, 8 distinct signals would be expected: 4 for the aromatic carbons and 4 for the aliphatic carbons.

Purity assessment can be performed by examining the ¹H NMR spectrum for unexpected signals or by using quantitative NMR (qNMR) with an internal standard.

Validation of Analytical Methods for Biological and Environmental Matrices

The validation of analytical methods is crucial to ensure that the data generated are reliable, reproducible, and accurate for their intended purpose. Validation is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). Key parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For biological matrices, methods must demonstrate robustness against matrix effects. A validated LC-MS/MS method for 2-phenoxyethanol (PE) and its major metabolite phenoxyacetic acid (PAA) in rat plasma, urine, and various tissues provides a strong reference. The validation for this method demonstrated excellent performance.

In another study using GC-MS-MS for 2-phenoxyethanol and its metabolites in human samples, the following quantification limits were achieved:

Urine: LOQs ranged from 0.5 to 6.1 µg/L.

Blood: LOQs ranged from 2.0 to 3.9 µg/L.

For environmental matrices like water, methods often require a pre-concentration step, such as solid-phase extraction (SPE), to achieve the necessary sensitivity. A method for other glycols in water, following derivatization, achieved LOQs in the range of 20-50 µg/L using HPLC-ESI-MS.

The table below summarizes typical validation parameters from a validated HPLC method for 2-phenoxyethanol in a topical formulation, which illustrates the performance characteristics expected from a well-validated method.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.125 - 0.375 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 31.25 ng/mL |

| Limit of Quantification (LOQ) | 125.0 ng/mL |

| Accuracy (Mean Recovery) | 99.99% - 102.86% |

| Precision (RSD) | < 2% |

Computational Chemistry Studies

Molecular Modeling and Docking Simulations for Derivative-Target Interactions

Molecular modeling and docking are fundamental computational tools used to predict the interaction between a small molecule (a ligand), such as a derivative of 2-(2-ethoxyphenoxy)ethanol, and a macromolecular target, typically a protein or enzyme. nih.gov This approach is vital for understanding biological activity and for the rational design of new compounds.

The process begins with the creation of three-dimensional models of both the ligand and the target protein. Molecular docking algorithms then systematically sample a vast number of possible orientations of the ligand within the binding site of the protein, calculating a "docking score" for each pose. chemrxiv.org This score estimates the binding affinity, with lower binding energy values suggesting a more stable and favorable interaction. als-journal.com

For instance, in a hypothetical study to explore the antimicrobial mechanism of this compound derivatives, researchers would first identify a key bacterial enzyme essential for its survival. Using docking software, various derivatives could be virtually screened against the active site of this enzyme. The simulations would reveal:

Binding Poses: The most likely three-dimensional arrangement of the derivative within the enzyme's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Binding Affinity: A quantitative prediction of how strongly the derivative binds to the target.

While a study involving the rescoring of docking hits for model cavity sites included 2-phenoxyethanol (B1175444), it was incorrectly predicted as a binder in that particular instance, highlighting the challenges and approximations inherent in docking methods. nih.gov Nevertheless, such studies demonstrate that these molecules are actively investigated using computational approaches. The insights gained from docking can guide the synthesis of new derivatives with improved potency and selectivity.

Table 1: Hypothetical Docking Simulation Results for this compound Derivatives Against a Bacterial Enzyme

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| A | Parent Molecule | -5.8 | Tyr88, Val121 |

| B | Addition of a 4-chloro group | -6.5 | Tyr88, Val121, Phe152 |

| C | Addition of a 4-hydroxyl group | -7.2 | Tyr88, Ser90, Asp110 |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. ugent.bescielo.org.mx These methods are used to perform detailed conformational analysis and predict chemical reactivity.

Conformational Analysis: Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformers. Quantum chemical calculations can determine the relative energies of these conformers. nih.gov Studies on similar molecules like ethylene (B1197577) glycol have shown that the preferred conformation can be heavily influenced by its environment. acs.org In the gas phase, ethylene glycol favors a gauche conformation due to intramolecular hydrogen bonding, but in a liquid state, intermolecular interactions with neighboring molecules make the trans conformation also accessible. acs.orgacs.org

For this compound, calculations would focus on the dihedral angles of the ethoxy and ethanol (B145695) side chains to identify the most stable, low-energy conformations. This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Reactivity Prediction: DFT-based reactivity descriptors can predict the most likely sites on a molecule to engage in a chemical reaction. europa.eu By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer a molecule's susceptibility to oxidation or reduction. nih.gov Furthermore, mapping the electrostatic potential onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for metabolic attack or chemical interaction. This is crucial for understanding how the molecule might be metabolized in the body or how it interacts with other ingredients in a formulation.

Table 2: Illustrative Quantum Calculation Data for a Conformer of this compound

| Calculated Property | Value | Interpretation |

|---|---|---|

| Relative Energy | 0.0 kcal/mol (most stable) | This conformer is the most likely to be present at equilibrium. |

| Dipole Moment | 2.5 Debye | Indicates the molecule's overall polarity. |

| HOMO Energy | -6.2 eV | Related to the tendency to donate electrons (undergo oxidation). |

| LUMO Energy | +1.5 eV | Related to the tendency to accept electrons (undergo reduction). |

Development and Application of In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational strategy used in the early stages of product development to rapidly assess large libraries of chemical compounds. qima-lifesciences.com This approach helps prioritize which molecules should be synthesized and tested experimentally, saving significant time and resources. springernature.com The methodologies are broadly divided into two categories: structure-based and ligand-based screening.

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of a biological target. A large database of compounds, such as derivatives of this compound, is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity. als-journal.com This approach is powerful for discovering novel compounds with a desired biological effect.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This technique uses a set of molecules known to be active as a template. The algorithm then searches large compound databases, like PubChem, to find other molecules with similar shapes or physicochemical properties, assuming they might exhibit similar biological activity. nih.govnih.gov

In the context of cosmetics, in silico methods are increasingly used for safety and efficacy assessment. cosmeticsbusiness.comnih.gov For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of phenoxyethanol (B1677644) derivatives. A QSAR model is a mathematical relationship that correlates a molecule's structural or physicochemical properties with its biological activity (e.g., antimicrobial potency or skin sensitization potential). kent.ac.uk Once a reliable QSAR model is built, it can be used to predict the activity of new, untested derivatives, thereby guiding the development of safer and more effective ingredients. intertek.com

Industrial and Material Science Applications of 2 2 Ethoxyphenoxy Ethanol and Its Derivatives

Specialty Polymer Formulation and Property Enhancement

Based on available research, there is no specific information detailing the use of 2-(2-Ethoxyphenoxy)ethanol directly in specialty polymer formulation or for property enhancement. However, related aromatic glycol ethers, such as 2-(2-Phenoxyethoxy)ethanol, are utilized as additives in the production of coatings, adhesives, and plastics. biosynth.com Such compounds can act as coalescing agents or improve properties like hydrophobicity. biosynth.com

Surface Modification for Adhesion and Compatibility

Specific studies detailing the application of this compound for surface modification to improve adhesion and compatibility are not prominent in the available literature. The utility of its structural analogs in coatings suggests that molecules of this class can influence surface properties, but direct evidence for this compound itself is not established.

Role as a Versatile Chemical Reagent in Organic Synthesis

The primary documented role of this compound is as a key intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry. It serves as a crucial building block in the manufacturing of high-purity Tamsulosin, a medication used to treat benign prostatic hyperplasia.

Reaction Overview: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate (B1217627)

| Reactant A | Reactant B | Reagent/Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Methanesulfonyl Chloride | Pyridine, 0-20°C | 2-(2-Ethoxyphenoxy)ethyl methanesulfonate | 87% chemicalbook.com |

Broader Industrial Relevance as a Research Chemical and Intermediate

The industrial significance of this compound is centered on its role as a high-value chemical intermediate. Its synthesis has been optimized for industrial-scale production, for instance, through the reaction of 2-ethoxyphenol (B1204887) with ethylene (B1197577) carbonate under solvent-free conditions, which is an environmentally friendly and cost-effective method suitable for mass production. chemicalbook.com The ability to produce this intermediate at high purity (e.g., 99.5% or greater) via processes like vacuum distillation is a key advantage for its industrial application. chemicalbook.com

As a research chemical, its utility is demonstrated by its inclusion in patents for the synthesis of not only Tamsulosin but also other α-1 adrenoceptor blockers like Silodosin, where analogous structures such as 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol (B148510) are used. googleapis.com The presence of the ethoxyphenoxy group allows for the creation of specific molecular architectures that are of interest in medicinal chemistry and drug discovery. The availability of its derivative, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, from various chemical suppliers underscores its importance as a readily accessible building block for research and development. chemicalbook.com

Environmental Fate and Impact Research

Biodegradation Pathways and Environmental Persistence of Related Compounds

The environmental persistence of organic chemicals is a key factor in assessing their potential for environmental hazard. A substance is considered persistent if it does not readily degrade through biological or abiotic processes. nih.gov Halogenated compounds, for example, are known for their resistance to breakdown by soil bacteria. ncert.nic.in For ethoxylated compounds like glycol ethers, biodegradation is a significant pathway for their removal from the environment.

Alcohol ethoxylates (AEs), a class of compounds structurally related to 2-(2-Ethoxyphenoxy)ethanol, are known to be biodegradable. mercurychemical.com Under aerobic conditions, the biodegradation of alcohol ethoxylates can proceed through two main parallel pathways:

Central Fission: This involves the splitting of the molecule with the formation of polyethylene (B3416737) glycols (PEGs). nih.govconsensus.app

Omega-Oxidation: This pathway involves the oxidation of the ethoxylate chain, leading to the formation of carboxylated intermediates, followed by the shortening of the oxyethylene chain. nih.govconsensus.app

Studies on ethoxylated dodecanol (B89629) (C12E9) have identified intermediate metabolites such as homologues with shorter oxyethylene chains (C12E8, C12E7, C12E6) and carboxylated versions (C12E8COOH, C12E7COOH, C12E6COOH, and C12E5COOH). nih.gov Generally, linear alcohol ethoxylates are readily biodegradable, while the rate and extent of biodegradation can be influenced by factors such as the length of the alkyl chain and the degree of ethoxylation. nih.gov

The ultimate biodegradation of related compounds like alkylphenol ethoxylates (APnEOs) is of significant environmental interest because their degradation can result in metabolites that are more persistent and toxic than the parent compound. service.gov.uk For instance, under anaerobic conditions, APnEOs can be converted to nonylphenol (NP) and octylphenol (B599344) (OP), which are more lipophilic and tend to be retained in sludge. service.gov.uk

The persistence of phenyl ether compounds, another related class, can vary significantly. Polybrominated diphenyl ethers (PBDEs), for example, are known for their resistance to degradation and potential for bioaccumulation. nih.gov The degree of bromination affects their environmental fate; less brominated congeners tend to be more volatile and can be transported over long distances, while more highly brominated ones are more likely to deposit near emission sources. researchgate.net While this compound is not halogenated, the stability of the diphenyl ether structure in some related compounds highlights the need for specific persistence data.

Occurrence and Distribution in Environmental Compartments

Glycol ethers, as a class, can be released into various environmental compartments through industrial and consumer use. epa.gov Their distribution is governed by their physical and chemical properties, such as water solubility and vapor pressure.

A related compound, 2-butoxyethanol (B58217), has been detected in various environmental media. It has been found in surface water and groundwater at National Priorities List (NPL) hazardous waste sites. nih.gov It has also been identified in drinking water and wastewater effluents, with concentrations in the latter reaching up to 100 µg/L. nih.gov The partitioning of 2-butoxyethanol into different environmental compartments is predicted to be primarily into water (64.37%) and air (35.1%), with smaller amounts in soil (0.26%) and sediment (0.24%). nih.gov

Similarly, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which has a phenoxy group, is frequently found in rivers, streams, and air samples. researchgate.net Its anionic form is water-soluble and can be highly mobile in the environment. juniperpublishers.com

For related compounds like polybrominated diphenyl ethers (PBDEs), distribution is influenced by their hydrophobicity. They are often found in soil, sediment, and biota. nih.govresearchgate.net Lower brominated congeners are more frequently detected in surface water, while the highly brominated BDE-209 is more common in sediments. researchgate.net The strong partitioning of hydrophobic compounds to organic carbon in soil limits their migration. researchgate.net

While specific monitoring data for this compound is not widely available in the reviewed literature, the behavior of related glycol ethers and phenoxy compounds suggests a potential for its presence primarily in water compartments following its release.

Assessment of Ecological Effects of Ethoxylate Derivatives

The ecological effects of ethoxylate derivatives are typically assessed through toxicity testing on a range of aquatic organisms. Alcohol ethoxylates (AEs) have been extensively studied in this regard.

The toxicity of AEs to aquatic life varies depending on the specific structure of the compound (e.g., linear vs. branched) and the organism being tested. Generally, AEs are considered to have low to moderate toxicity. wikipedia.org Undiluted AEs can cause irritation, but in the concentrations found in consumer products and the environment, these effects are significantly reduced. wikipedia.orgheraproject.com

Acute toxicity data for alcohol ethoxylates in aquatic organisms are summarized in the table below.

| Organism Group | Compound Type | Toxicity Range (EC50/LC50) | Reference |

|---|---|---|---|

| Invertebrates | Linear Alcohol Ethoxylates | 0.1 to >100 mg/L | wikipedia.org |

| Invertebrates | Branched Alcohol Ethoxylates | 0.5 to 50 mg/L | wikipedia.org |

| Algae | Linear & Branched Alcohol Ethoxylates | 0.05 to 50 mg/L | wikipedia.org |

| Fish | Linear Alcohol Ethoxylates | 0.4 to 100 mg/L | wikipedia.org |

| Fish | Branched Alcohol Ethoxylates | 0.25 to 40 mg/L | wikipedia.org |

EC50 (Effective Concentration 50) is the concentration of a substance that causes a defined effect in 50% of the test population. LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population.

It is important to note that some degradation products of ethoxylated compounds can be more toxic than the parent surfactants. For example, the breakdown of alkylphenol ethoxylates can lead to the formation of alkylphenols, which are known to have estrogenic activity. service.gov.uk However, studies on alcohol ethoxylates have generally not found them to be mutagenic, carcinogenic, or cause reproductive or developmental effects. wikipedia.orgheraproject.com

Research Gaps, Challenges, and Future Directions

Unexplored Synthetic Routes and Green Chemistry Approaches

Current synthetic methodologies for 2-(2-Ethoxyphenoxy)ethanol and its analogs often rely on traditional chemical processes. A significant research gap exists in the exploration of more efficient, sustainable, and environmentally benign synthetic strategies.

Future Directions:

Biocatalysis: The use of enzymes to catalyze the formation of the ether linkage in this compound represents a compelling green chemistry approach. vapourtec.com Future research should focus on identifying or engineering enzymes that can perform this synthesis with high selectivity and yield, thereby reducing the need for harsh reagents and minimizing waste.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. rsc.orgamt.uksyrris.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and controlled manufacturing processes. rsc.orgamt.ukrsc.org

Renewable Feedstocks: A key aspect of sustainable development is the utilization of renewable raw materials. Investigating synthetic pathways that start from bio-based feedstocks to produce this compound would significantly enhance its green credentials. osti.gov

Comprehensive Pharmacological Profiling of Novel Derivatives

The pharmacological potential of this compound and its derivatives is an area ripe for investigation. While there is some indication of biological activity in related compounds, a comprehensive understanding is lacking. For instance, derivatives of the closely related compound 2-(2-methoxyphenoxy)ethanol (B92500) have demonstrated potential in modulating inflammatory responses. This suggests that derivatives of this compound may also possess interesting pharmacological properties.

Challenges and Future Directions:

Library Synthesis: A significant challenge is the rational design and synthesis of a diverse library of this compound derivatives with varied structural modifications.

High-Throughput Screening: Once synthesized, these derivatives need to be subjected to comprehensive pharmacological profiling using high-throughput screening methods to identify potential therapeutic activities.

Mechanism of Action Studies: For any promising candidates, detailed studies to elucidate their mechanism of action at the molecular level will be crucial for further development.

Long-term Toxicological and Ecotoxicological Studies

While some acute toxicity data may exist for related compounds, there is a notable absence of long-term toxicological and ecotoxicological studies specifically for this compound. Understanding the chronic effects on human health and the environmental fate of this compound is essential for its safe and sustainable use. Studies on other glycol ethers have shown a range of effects from mild irritation to more significant systemic impacts with repeated exposure, highlighting the need for specific data on this compound. industrialchemicals.gov.auscbt.comnih.gov

Research Gaps:

Chronic Toxicity: There is a pressing need for long-term studies to assess the potential health effects of chronic exposure to this compound in animal models.

Ecotoxicity: The impact of this compound on various ecosystems is largely unknown. Research is required to determine its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. nih.govcloudfront.net

Environmental Fate: Studies on the environmental fate and transport of this compound are necessary to predict its distribution and persistence in different environmental compartments. nm.gov

Advanced Computational Methodologies for Structure-Activity Relationship Prediction

Computational tools can significantly accelerate the discovery and development of new molecules by predicting their properties and activities. For this compound and its derivatives, the application of these methodologies is a largely unexplored frontier.

Future Directions:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in understanding the relationship between the chemical structure of this compound derivatives and their biological activity or toxicity. semanticscholar.org This would enable the in silico design of new analogs with improved properties.

Molecular Docking: For derivatives that show promising pharmacological activity, molecular docking studies can be employed to predict their binding modes with biological targets, providing insights into their mechanism of action.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. nih.govaudreyli.comresearchgate.net Applying these predictive models to novel this compound derivatives can help in prioritizing candidates with favorable pharmacokinetic and safety profiles.

Expanding Industrial Applications and Sustainable Development

The current industrial applications of this compound are primarily centered on its solvent properties. rhythmchemicals.in However, there is significant potential to expand its utility in a manner that aligns with the principles of sustainable development.

Opportunities for Expansion:

Green Solvents: Research into the properties of this compound could position it as a "green solvent" alternative to more hazardous or environmentally persistent solvents in various industrial processes. nih.govmdpi.com

Novel Material Synthesis: Its chemical structure makes it a potentially valuable building block for the synthesis of new polymers and other advanced materials with unique properties.

Circular Economy: Integrating the production and use of this compound into a circular economy framework, where waste is minimized and resources are reused, is a key long-term goal for sustainable development. researchgate.net

Q & A

Q. What strategies validate the reproducibility of this compound’s spectroscopic data across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.